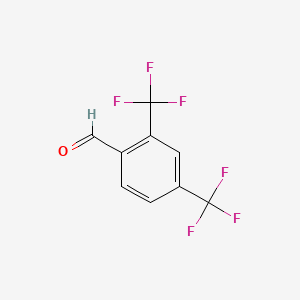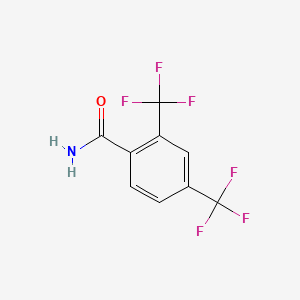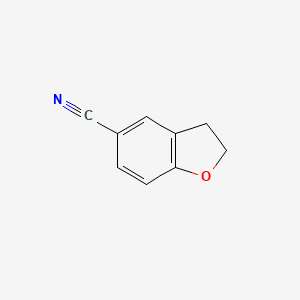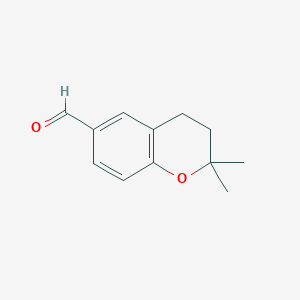
2,2-Dimethylchromane-6-carbaldehyde
Overview
Description
2,2-Dimethylchromane-6-carbaldehyde is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Value in Chemical Reactions
2,2-Dimethylchromane-6-carbaldehyde and its derivatives have been explored for their potential in various chemical reactions. For instance, studies have shown that chromenes, like 7-methoxy-2,2-dimethylchroman-4-one, can react with Vilsmeier reagents to yield chlorochromenes, which hold potential synthetic value. These chlorochromenes can be hydrolysed back to chroman-4-one, highlighting their versatility in synthetic chemistry (Brown, Marcus, & Anastasis, 1985).
Role in Novel Synthesis Processes
The compound and its analogs are instrumental in novel synthesis processes. For example, derivatives like (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde represent stable alternatives to other chemical entities, with large-scale synthesis from D-mannitol (Ley & Michel, 2003). Additionally, these compounds are key in synthesizing push-pull benzothiazole derivatives with potential applications in non-linear optics (Hrobárik, Sigmundová, & Zahradník, 2004).
Applications in Organic and Inorganic Chemistry
The compound's utility extends to both organic and inorganic chemistry. For instance, dimethylindium-pyridine-2-carbaldehyde oximate, a derivative, has been studied for its crystal and molecular structure, contributing to the understanding of organometallic chemistry (Shearer, Twiss, & Wade, 1980).
Involvement in Gas Phase Kinetics
This compound derivatives are also studied in gas phase kinetics. For example, research on retro-cheletropic ene reactions of similar compounds has contributed to understanding reaction mechanisms and kinetics in the gas phase (Gholami & Izadyar, 2004).
Biological Activity Exploration
Derivatives of this compound have been synthesized for their potential biological activities. For example, 2-dimethylchroman frameworks are found in natural and synthetic compounds exhibiting antitumor, anticancer, and other biological activities. Organocatalytic synthesis of these compounds can be an efficient pathway to access them for further biological exploration (Omoregbee, Luc, Dinh, & Nguyen, 2020).
Contribution to Structural Chemistry
The compound and its derivatives contribute significantly to structural chemistry. For instance, the reaction of specific derivatives has led to the formation of chalcone derivatives, which are crucial for understanding molecular alignment and hydrogen bonding patterns (Ahmad et al., 2011).
Future Directions
The future directions for 2,2-Dimethylchromane-6-carbaldehyde could involve its use in the development of new antifungal agents. A study has shown that a series of 2,2-dimethyl-2H-chromene derivatives, which includes this compound, exhibited significant antifungal activity . This suggests potential future applications of this compound in agriculture as a botanical fungicide .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKOSGEQABOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365174 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-75-0 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





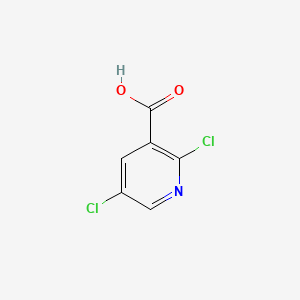


![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)
